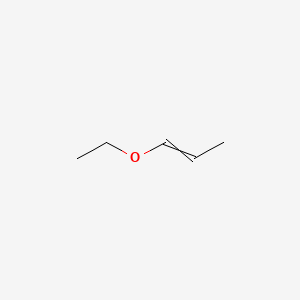

Ethyl propenyl ether

Description

Contextual Significance in Organic Synthesis and Polymer Science

Ethyl propenyl ether has established its importance as a versatile reagent in organic synthesis and a key monomer in polymer science. Its distinct reactivity allows it to participate in a range of chemical reactions, making it a valuable intermediate for creating more complex molecules and materials. eurochemsupplies.comcamachem.com

In the realm of organic synthesis, the electron-rich nature of the double bond in this compound makes it highly susceptible to reactions with electrophiles. wikipedia.org It is particularly noted for its participation in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, which are powerful methods for constructing cyclic molecular frameworks. chemicalbook.com Furthermore, it can be used in condensation reactions with acetals to produce α,β-unsaturated aldehydes and can act as an acyl anion equivalent, highlighting its utility in carbon-carbon bond formation. chemicalbook.com

In polymer science, this compound functions as a monomer in polymerization processes, particularly through cationic polymerization. camachem.comresearchgate.net This process can be initiated by photoinitiators upon exposure to actinic radiation, leading to the formation of poly(this compound). camachem.comcamachem.com The resulting polymers find applications in a variety of materials, including coatings, varnishes, sealants, and surgical adhesives. camachem.comcamachem.com Additionally, this compound is employed as a modifier for other polymers like polystyrene and alkyd resins, and it can also serve as a plasticizer. camachem.comcamachem.com

Table 1: Applications of this compound

| Field | Application | Description | Citations |

| Organic Synthesis | Cycloaddition Reactions | Participates in [4+2] and [2+2] cycloadditions to form cyclic compounds. | chemicalbook.com |

| Condensation Reactions | Reacts with acetals to yield α,β-unsaturated aldehydes. | chemicalbook.com | |

| Chemical Intermediate | Serves as a starting material for various organic auxiliaries and plasticizers. | camachem.comeurochemsupplies.com | |

| Polymer Science | Monomer | Polymerized to form poly(this compound) for various material applications. | camachem.comeurochemsupplies.com |

| Coatings and Adhesives | Used in the formulation of lacquers, coatings, sealants, and surgical adhesives. | camachem.comcamachem.com | |

| Polymer Modification | Acts as a modifier for polystyrene and alkyd resins. | camachem.comcamachem.com | |

| Plasticizer | Incorporated into materials to increase their flexibility. | camachem.comcamachem.com |

Historical Perspective of Enol Ethers and their Research Trajectory

Enol ethers, the class of compounds to which this compound belongs, are alkenes bearing an alkoxy substituent. wikipedia.org Their history is intertwined with the broader development of organic chemistry, particularly the understanding of the reactivity of carbon-carbon double bonds influenced by adjacent heteroatoms. The fundamental concept underlying their chemistry is keto-enol tautomerism, the equilibrium between a carbonyl compound (the "keto" form) and its corresponding enol. wikipedia.orgfiveable.me Enol ethers can be considered stabilized, isolated versions of the typically transient enol form. fiveable.me

Historically, the reactivity of simple vinyl ethers, a subfamily of enol ethers, was explored for polymerization to create polyvinyl ethers. wikipedia.org An interesting historical application emerged during World War II, when vinyl ether mixtures were used in Germany as hypergolic rocket propellants. wikipedia.org

The research trajectory for enol ethers has evolved significantly. Initially viewed as simple, electron-rich alkenes, their synthetic potential has been continuously expanded. wikipedia.org Modern research has focused on harnessing their unique reactivity for more complex and selective transformations. A major area of contemporary research involves their use in olefin metathesis reactions. nih.gov For instance, enol ethers are now recognized as effective monomers in Ring-Opening Metathesis Polymerization (ROMP) to produce degradable polymers. acs.org They are also key substrates in catalytic, enantioselective Ring-Opening/Cross-Metathesis (EROCM) reactions, which allow for the synthesis of chiral, functionalized molecules with high precision. nih.govacs.org The development of iron-catalyzed dicarbofunctionalization of silyl (B83357) enol ethers, a related class, further broadens the synthetic utility of these motifs, moving beyond classical enolate chemistry. rsc.org This trajectory demonstrates a continuous drive to leverage the inherent reactivity of the enol ether functional group for increasingly sophisticated applications in chemical synthesis.

Table 2: Milestones in Enol Ether Research

| Era | Development | Significance | Citations |

| Early 20th Century | Understanding Keto-Enol Tautomerism | Established the fundamental equilibrium that governs the existence and reactivity of enols and their derivatives. | wikipedia.orgfiveable.me |

| Mid-20th Century | Polymerization of Vinyl Ethers | Development of methods to synthesize polyvinyl ethers, demonstrating their utility as monomers. | wikipedia.org |

| Use as Rocket Propellants | Vinyl ether mixtures were employed as hypergolic fuels during WWII. | wikipedia.org | |

| Late 20th Century | Use in Cationic Polymerization | Onium salts were developed as photoinitiators for the cationic polymerization of monomers like vinyl ethers. | researchgate.net |

| 21st Century | Role in Olefin Metathesis | Emergence as effective substrates in Ring-Opening Metathesis Polymerization (ROMP) and enantioselective cross-metathesis. | nih.govacs.orgacs.org |

| Advanced Functionalization | Development of new catalytic methods, such as iron-catalyzed dicarbofunctionalization of silyl enol ethers. | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxyprop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHOEHJVXXTEDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870800 | |

| Record name | 1-Ethoxyprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-55-2 | |

| Record name | Ethyl 1-propenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxyprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Ethyl Propenyl Ether and Its Derivatives

Isomerization of Allyl Ethers to Propenyl Ethers

The rearrangement of allyl ethers into the more thermodynamically stable propenyl ethers is a fundamental and widely utilized reaction in organic synthesis. organic-chemistry.org This process involves the migration of the double bond from the C2-C3 position to the C1-C2 position relative to the ether oxygen. This isomerization can be initiated by bases or catalyzed by various transition metal complexes. acs.orgacs.org

Transition metal catalysts are highly effective in promoting the isomerization of allyl ethers to propenyl ethers, often under mild conditions and with high efficiency.

Ruthenium Complexes: Ruthenium-based catalysts are particularly prominent for this transformation. researchgate.net Complexes such as [RuClH(CO)(PPh₃)₃] have been shown to quantitatively convert allyl aryl ethers and alkyl allyl ethers into their 1-propenyl derivatives. researchgate.netresearchgate.net The mechanism is believed to proceed via a hydride pathway, involving the addition and subsequent elimination of a ruthenium-hydride (Ru-H) species. researchgate.net Dimer complexes like [{Ru(η³:η³-C₁₀H₁₆)(μ-Cl)Cl}₂] have also demonstrated remarkable catalytic activity for the isomerization of allylic alcohols, a related transformation, achieving high turnover numbers and frequencies. acs.org Research has also shown that the catalyst can be successfully recycled multiple times, although some activity loss may occur after the first cycle. researchgate.net

Palladium Complexes: Palladium(II) complexes are also effective catalysts for the isomerization of allyl phenyl ethers, typically yielding a predominance of the cis-isomer. rsc.org The mechanism of palladium-catalyzed isomerization has been a subject of detailed study, with investigations pointing towards pathways like nucleopalladation rather than traditional π-allyl-palladium-hydride mechanisms, especially in the absence of β-hydrogens. nih.govcapes.gov.br For instance, palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), pre-activated with hydrogen, has been used to isomerize primary allylic alcohols to aldehydes, a related process that underscores the catalytic versatility of palladium. acs.org

Iron Complexes: Iron, being an earth-abundant and less toxic metal, presents an attractive alternative to precious metals like ruthenium and palladium. nih.gov Pentacarbonyliron (Fe(CO)₅) in a basic ethanolic solution can smoothly isomerize alkyl and aryl allyl ethers to 1-propenyl ethers in good to excellent yields. tandfonline.com More recent studies have explored iron(II) β-diketiminate pre-catalysts, which, in the presence of a hydride source, can isomerize alkenes. nih.govbris.ac.uk Mechanistic investigations suggest a catalytic cycle involving Fe(I) and Fe(III) intermediates, a departure from the more common two-electron pathways seen with precious metals. nih.govbris.ac.uk Other iron systems, such as Fe(NO₃)₃·9H₂O/TEMPO/NaCl, have been developed for related aerobic oxidations of allylic alcohols, where controlling the isomerization of the carbon-carbon double bond is a key challenge. acs.org

Table 1: Comparison of Catalytic Systems for Allyl Ether Isomerization

| Catalyst System | Typical Substrate | Key Features | Reference |

|---|---|---|---|

| [RuClH(CO)(PPh₃)₃] | Alkyl and Aryl Allyl Ethers | Quantitative conversion; hydride mechanism. | researchgate.netresearchgate.net |

| PdCl₂(PhCN)₂ | Allyl Phenyl Ethers | Predominantly forms cis-isomer; sensitive to steric effects. | rsc.org |

| Fe(CO)₅ / Base | Alkyl and Aryl Allyl Ethers | Good to excellent yields; uses earth-abundant metal. | tandfonline.com |

| Fe(II) β-diketiminate | Alkenes | Proceeds via Fe(I)/Fe(III) catalytic cycle. | nih.govbris.ac.uk |

Conducting reactions without a solvent offers significant environmental and economic benefits, including reduced waste and simplified product purification. The isomerization of allyl ethers has been successfully achieved under solvent-free conditions. For example, strong inorganic bases like cesium hydroxide (CsOH) or a mixture of potassium hydroxide and calcium oxide (KOH/CaO) can catalyze the isomerization at elevated temperatures (around 200°C), affording high conversion rates. tandfonline.com Ruthenium complexes, such as [RuClH(CO)(PPh₃)₃], have also been effectively used for the solvent-free isomerization of perfluoroalkyl allyl ethers, with UV irradiation enhancing the catalytic activity. rsc.org

Controlling the geometry of the resulting double bond (E/Z isomerism) is a critical aspect of propenyl ether synthesis, as the properties of the isomers can differ significantly. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.org

High E/Z selectivity has been achieved using specific catalytic systems. For instance, a [RuCl₂(COD)]x + PR₃ system can be tuned to yield high E/Z ratios for certain 1-propenyl ethers. researchgate.net Conversely, highly stereoselective conversion of allylic ethers to (Z)-propenyl ethers can be achieved using lithium diisopropylamide (LDA) in THF at room temperature. nih.gov More recently, a cobalt(II)(salen) complex has been developed for the Z-selective oxidative isomerization of allyl ethers, providing access to the thermodynamically less stable Z-enol ethers with excellent geometric control. acs.org The stereochemical outcome in base-catalyzed isomerizations of chiral allylic alcohols and ethers can be highly specific, proceeding through the formation of an intimate ion pair that facilitates the transfer of chirality from the starting material to the product. acs.org

One-pot syntheses, where multiple reaction steps are carried out in a single vessel without isolating intermediates, improve efficiency, save time, and reduce waste. nih.gov A simplified two-step, one-pot procedure has been developed for producing alkyl 1-propenyl ethers. This method involves the in-situ generation of an allyl ether from an alcohol and allyl bromide in the presence of a base, followed by the addition of pentacarbonyliron to catalyze the isomerization directly to the desired 1-propenyl ether, resulting in good yields. tandfonline.com

Alternative Synthetic Routes to Ethyl Propenyl Ether

While isomerization of allyl ethers is the dominant route, other methods exist for the synthesis of this compound and its analogs.

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com To produce this compound via this route, one would need to react an ethoxide with a propenyl halide. However, this is often less practical due to the potential for competing elimination reactions and the relative difficulty of preparing and handling vinylic halides. masterorganicchemistry.com

Alkoxymercuration-Demercuration: This method allows for the Markovnikov addition of an alcohol to an alkene. libretexts.org An alkene reacts with an alcohol in the presence of a mercury(II) salt, like mercury(II) trifluoroacetate, followed by reduction with sodium borohydride (B1222165) to yield the ether. masterorganicchemistry.comlibretexts.org This provides a regioselective route to ethers that can be an alternative to the Williamson synthesis, particularly for more substituted systems. libretexts.org

Acid-Catalyzed Dehydration of Alcohols: Heating alcohols in the presence of a strong acid catalyst can produce symmetrical ethers. youtube.com This method is generally not suitable for producing unsymmetrical ethers like this compound.

Pyrolysis of Acetals: this compound can be obtained as a mixture of (E)/(Z) isomers through the pyrolysis of the corresponding acetal (B89532) over a catalyst like pumice. chemicalbook.com

Synthesis of Functionalized and Multifunctional Propenyl Ether Monomers

The synthesis of propenyl ethers bearing additional functional groups is crucial for creating advanced materials with tailored properties.

Hydroxyalkyl Propenyl Ethers: These monomers, which contain a hydroxyl group, are valuable for creating cross-linked polymers. A common synthetic strategy involves the ring-opening of epoxides. Epoxides can react with alcohols in the presence of a catalyst, such as erbium(III) triflate, to regioselectively open the ring and form β-alkoxy alcohols. organic-chemistry.org This approach can be adapted to synthesize hydroxy-functionalized ethers that can then be used or modified further.

Fluorinated Derivatives: The incorporation of fluorine atoms into ether molecules can dramatically alter their properties, imparting increased thermal and chemical stability, and unique electronic characteristics. sibran.ru The synthesis of fluorinated propenyl ethers often begins with the preparation of a fluorinated allyl ether, followed by isomerization. rsc.org Fluorinated allyl ethers can be synthesized through various methods, including the Williamson synthesis, where a fluorinated alcohol (or its corresponding alkoxide) reacts with an allyl halide. fluorine1.rursc.org For example, allyl polyfluoroalkyl ethers can be prepared by reacting trihydroperfluorinated alcohols with allyl iodide or bromide. fluorine1.ru Another powerful method is the addition of fluorinated alcohols to perfluoroolefins like hexafluoropropylene in the presence of a base. sibran.ru The resulting partially fluorinated ethers can then be isomerized to the desired propenyl ethers. rsc.org

Table 2: Summary of Synthetic Routes for Functionalized Propenyl Ethers

| Functional Group | Synthetic Approach | Key Reactants | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Epoxide Ring-Opening | Epoxide, Alcohol | organic-chemistry.org |

| Fluorine (-F) | Williamson Synthesis & Isomerization | Fluorinated Alcohol, Allyl Halide, Isomerization Catalyst | rsc.orgfluorine1.ru |

| Fluorine (-F) | Addition to Fluoroolefins & Isomerization | Fluorinated Alcohol, Perfluoroolefin, Isomerization Catalyst | rsc.orgsibran.ru |

Iii. Mechanistic Investigations of Chemical Reactivity and Transformations of Ethyl Propenyl Ether

Electrophilic and Nucleophilic Addition Reactions

The double bond in ethyl propenyl ether is the primary site for addition reactions. Due to the electron-donating nature of the ethoxy group, this double bond is particularly susceptible to attack by electrophiles.

Electrophilic Addition: In the presence of an electrophile (E+), the π electrons of the double bond attack the electrophile. This attack preferentially occurs at the β-carbon (the carbon further from the oxygen), leading to the formation of a resonance-stabilized carbocation intermediate. The positive charge is delocalized onto the oxygen atom, which significantly stabilizes the intermediate. A subsequent attack by a nucleophile (Nu-) on the carbocation yields the final addition product.

A general mechanism for the electrophilic addition to this compound is as follows:

Attack by the π bond: The electron-rich double bond attacks an electrophile (e.g., H+ from an acid like HBr). libretexts.org

Formation of a resonance-stabilized carbocation: The electrophile adds to the terminal carbon, and a carbocation is formed on the carbon adjacent to the oxygen. This carbocation is stabilized by resonance with the lone pairs on the oxygen atom.

Nucleophilic attack: A nucleophile (e.g., Br-) attacks the carbocation, leading to the final product. libretexts.org

| Reactant | Electrophile | Nucleophile | Product |

| This compound | HBr | Br- | 1-bromo-1-ethoxypropane |

| This compound | H₂O (in acid) | H₂O | Propionaldehyde (after tautomerization of the hemiacetal) |

Nucleophilic Addition: Direct nucleophilic addition to the double bond of this compound is generally not favored due to the electron-rich nature of the alkene. However, under specific conditions, such as in Michael-type additions where the ether is conjugated to a strong electron-withdrawing group, nucleophilic attack can occur. Ethers themselves can act as nucleophiles due to the lone pairs on the oxygen atom, but this is more common in reactions like SN1 where a carbocation is attacked. quora.com

Reactions with Aldehydes and Ketones (e.g., Formation of α,β-Unsaturated Aldehydes, 1,3-Dioxane Intermediates)

This compound serves as a valuable reagent in organic synthesis for the formation of carbon-carbon bonds, particularly in reactions with carbonyl compounds.

Reaction with Butyraldehyde:

| Starting Aldehyde | Reagent | Catalyst | Intermediate Product | Final Product (after hydrolysis) |

|---|

Formation of 1,3-Dioxane Intermediates: this compound can also react with compounds containing two hydroxyl groups, such as diols, in the presence of an acid catalyst to form cyclic acetals known as 1,3-dioxanes. chegg.com This reaction is a key method for protecting diol functionalities in a molecule. The enol ether acts as a precursor to a hemiacetal which then undergoes intramolecular cyclization.

Oxidative Reactions (e.g., Ozonolysis, Criegee Intermediates, Secondary Organic Aerosol Formation)

The double bond in this compound is susceptible to oxidative cleavage, most notably through ozonolysis. This reaction has significant implications, particularly in atmospheric chemistry.

Ozonolysis and Criegee Intermediates: The reaction of this compound with ozone leads to the formation of a primary ozonide (a 1,2,3-trioxolane). This primary ozonide is unstable and rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. nih.govrsc.org These two fragments can then recombine to form a more stable secondary ozonide (a 1,2,4-trioxolane). nih.gov

The decomposition of the primary ozonide of this compound can proceed in two ways:

Pathway 1: Forms acetaldehyde (B116499) and an ethyl formate (B1220265) Criegee intermediate.

Pathway 2: Forms ethyl formate and an acetaldehyde Criegee intermediate (CH₃CHOO).

Secondary Organic Aerosol (SOA) Formation: Criegee intermediates are highly reactive species that play a crucial role in atmospheric chemistry. youtube.comchemrxiv.org They can react with various atmospheric trace gases like SO₂, NO₂, and water vapor. nih.gov These reactions can lead to the formation of sulfuric acid, nitric acid, and organic acids, which can then nucleate and grow into secondary organic aerosols (SOA). masterorganicchemistry.comyoutube.comlibretexts.org Glycol ethers, a class of compounds related to this compound, are recognized as significant precursors to SOA. masterorganicchemistry.comresearchgate.net The oxidation of such volatile organic compounds (VOCs) is a major contributor to the formation of atmospheric particulate matter. youtube.comtib.eu

Rearrangement Reactions (e.g., Claisen Rearrangement of Allyl Vinyl Ether Precursors)

This compound is often synthesized through the rearrangement of its isomer, allyl ethyl ether. This transformation is a classic example of a sigmatropic rearrangement.

Claisen Rearrangement: The Claisen rearrangement is a-sigmatropic rearrangement where an allyl vinyl ether, upon heating, rearranges to form a γ,δ-unsaturated carbonyl compound. libretexts.org While this compound itself does not undergo a classical Claisen rearrangement, its precursor, allyl ethyl ether, does. Industrially, this compound can be produced by the isomerization of allyl ethyl ether. This rearrangement can be catalyzed by various methods, including the use of iridium complexes. The mechanism is concerted, proceeding through a cyclic, six-membered transition state.

| Precursor | Reaction Type | Product | Key Features |

| Allyl ethyl ether | Isomerization (related to Claisen rearrangement) | This compound | Often requires a catalyst (e.g., Iridium complex) |

Cyclization Reactions (e.g., Formation of Cyclic Acetals)

This compound, as an enol ether, is a key reactant in the formation of cyclic acetals. These reactions are widely used to protect carbonyl groups or diols in organic synthesis.

Formation of Cyclic Acetals: The reaction of this compound with a diol (a molecule with two alcohol groups), typically in the presence of an acid catalyst, leads to the formation of a cyclic acetal (B89532). The reaction is generally reversible. Cyclic acetals are often more stable towards hydrolysis than their acyclic counterparts. The mechanism involves protonation of the enol ether, followed by nucleophilic attack by one of the hydroxyl groups of the diol to form a hemiacetal intermediate. Subsequent intramolecular cyclization with the second hydroxyl group, followed by elimination of ethanol (B145695), yields the cyclic acetal.

Metal-Catalyzed Transformations and Mechanistic Pathways (e.g., Pd(II)-catalyzed reactions)

Palladium and other transition metals can catalyze a variety of transformations involving this compound, leveraging the reactivity of its double bond.

Palladium-Catalyzed Reactions: While specific literature on Pd(II)-catalyzed reactions of this compound is sparse, the general reactivity of enol ethers in palladium catalysis is well-established. Plausible transformations include cross-coupling reactions and oxidations. For example, a Heck-type reaction could occur between this compound and an aryl halide.

A plausible mechanistic pathway for a Pd(II)-catalyzed arylation would involve:

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) species.

Coordination: The this compound coordinates to the Pd(II) center.

Migratory Insertion: The aryl group migrates from the palladium to one of the carbons of the double bond.

β-Hydride Elimination: Elimination of a hydrogen atom from the adjacent carbon regenerates the double bond in a new position and forms a palladium-hydride species.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination to regenerate the Pd(0) catalyst and release H-X.

Such catalytic cycles allow for the formation of new carbon-carbon bonds under relatively mild conditions. Related palladium-catalyzed reactions include the hydrostannation of ethyl ethynyl (B1212043) ether, a precursor to enol ethers. masterorganicchemistry.com

Iv. Polymerization Dynamics and Polymeric Materials Derived from Ethyl Propenyl Ether

Cationic Polymerization of Ethyl Propenyl Ether

Cationic polymerization is a highly selective chain polymerization method suitable for monomers with electron-donating substituents, such as the alkoxy group in this compound. nii.ac.jp This electron-donating nature makes the olefinic bond nucleophilic enough to be attacked by electrophilic initiators and helps to stabilize the resulting carbocation on the growing polymer chain. nii.ac.jp

The initiation of cationic polymerization of vinyl ethers like EPE typically involves a catalyst-cocatalyst system. While strong Brønsted acids can initiate polymerization, the most common and industrially significant initiators are Lewis acids, also known as Friedel-Crafts catalysts. nii.ac.jpchempedia.info These Lewis acids, such as boron trifluoride (BF3), aluminum chloride (AlCl3), and tin(IV) chloride (SnCl4), require a co-catalyst or initiator to generate the cationic species that starts the polymerization chain. nii.ac.jpchempedia.info

A frequently employed system is Boron trifluoride etherate (BF3·Et2O). In this system, BF3 acts as the co-initiator (the Lewis acid), but it requires an initiator (a cation source), such as water or an alcohol, to begin the reaction. chempedia.infomdpi.com The co-catalyst (e.g., water) reacts with the Lewis acid to form a complex that then donates a proton to the this compound monomer, creating a carbocation. chempedia.info This initial carbocation subsequently propagates by adding more monomer units. The counter-ion formed from the Lewis acid-cocatalyst complex should be non-nucleophilic to prevent premature termination of the growing polymer chain. nii.ac.jp

Recent research has also explored other initiating systems for vinyl ethers in aqueous media, such as those based on tris(pentafluorophenyl)borane, B(C6F5)3, combined with an alcohol and diethyl ether (Et2O). mdpi.com

Once initiated, the polymer chain propagates through the sequential addition of monomer molecules to the active carbocationic center at the end of the growing chain. The kinetics of this process are highly sensitive to the reaction conditions. For the cationic polymerization of vinyl ethers in aqueous media using a B(C6F5)3/Et2O co-initiator system, the polymerization rate has been observed to decrease as the reaction temperature is lowered, a notable difference from many traditional cationic polymerizations. mdpi.comresearchgate.net The process can be highly exothermic, indicating a rapid polymerization rate once initiated. mdpi.com

Stereochemical control during polymerization is crucial as it determines the tacticity (the stereochemical arrangement of adjacent chiral centers) of the resulting polymer, which in turn influences its physical properties. While detailed studies on the stereochemical control specifically for this compound are not broadly reported in the examined literature, control over polymer stereochemistry in cationic polymerization of vinyl ethers is generally influenced by factors such as the nature of the counter-ion, the solvent, and the polymerization temperature.

The structure of the monomer and the specific reaction conditions employed have a profound impact on the outcome of the cationic polymerization.

Monomer Structure: The reactivity of propenyl ethers in polymerization is directly related to their molecular structure. For instance, in photopolymerization studies, dipropenyl ether monomers have shown a higher initial polymerization rate compared to their mono-propenyl ether counterparts, demonstrating that increased functional groups can accelerate the process. koreascience.kr The presence of bulky substituents near the double bond can introduce steric hindrance, potentially affecting the rate of propagation and the stereostructure of the final polymer. mdpi.comresearchgate.net

Reaction Conditions: Key reaction parameters such as temperature, solvent polarity, and the concentration of the initiator and co-initiator are critical. As mentioned, temperature can have a significant effect on the polymerization rate. mdpi.com The choice of solvent is also crucial, as it can influence the stability and reactivity of the growing cationic species. Polymerizations in aqueous suspension and emulsion systems have been successfully achieved for various vinyl ethers, indicating that the reaction medium can be tailored to control the polymerization process and the final polymer properties. mdpi.comresearchgate.net

| Parameter | Influence | Source |

|---|---|---|

| Temperature | In aqueous media with B(C6F5)3/Et2O, lowering the temperature decreases the polymerization rate. | mdpi.comresearchgate.net |

| Monomer Functionality | Di-functional propenyl ethers can exhibit higher initial polymerization rates than mono-functional ones. | koreascience.kr |

| Initiator/Co-initiator System | The choice of Lewis acid and co-catalyst (e.g., BF3·Et2O, B(C6F5)3) dictates initiation efficiency and can be adapted for different media (e.g., organic solvents, aqueous systems). | chempedia.infomdpi.com |

| Solvent/Medium | Polymerization can be conducted in various media, including less toxic solvents or aqueous suspensions, which affects polymerization sites and kinetics. | mdpi.com |

Radical Polymerization and Copolymerization

While highly susceptible to cationic polymerization, the radical polymerization of propenyl ethers presents challenges. Attempts to homopolymerize monomers containing propenyl ether groups via radical mechanisms have been reported as unsuccessful, potentially due to side reactions like chain transfer involving the allylic hydrogen atoms, which can inhibit the formation of high molecular weight polymers. acs.org

However, this compound can participate in radical copolymerization. By combining it with other monomers, such as acrylates or methacrylates, it is possible to synthesize copolymers that incorporate the propenyl ether functionality. acs.orgacs.org For example, a monomer containing both a methacrylate (B99206) group (which readily undergoes radical polymerization) and a propenyl ether group (which is available for subsequent cationic cross-linking) has been successfully copolymerized with other methacrylates. acs.org This approach allows for the creation of "tailor-made" multifunctional polymers where the backbone is formed via radical polymerization, and the pendant propenyl ether groups can be used for further reactions. acs.orgacs.org

Photopolymerization (e.g., UV-Photoinitiated Polymerization for Coatings)

Photopolymerization, particularly using UV radiation, is a rapid and efficient method for curing coatings and adhesives. This compound and related monomers are well-suited for cationic photopolymerization. koreascience.krcamachem.com The process involves blending the monomer with a cationic photoinitiator. camachem.com Upon exposure to UV light, the photoinitiator generates a strong acid, which then initiates the cationic polymerization of the propenyl ether double bonds, leading to the rapid formation of a cross-linked polymer network or coating. koreascience.kr

The reactivity in photopolymerization is influenced by both the monomer structure and the type of photoinitiator used. koreascience.kr Sulfonium (B1226848) salt-based photoinitiators with high acidity have been shown to yield high polymerization rates and conversions. koreascience.kr

| Monomer System | Photoinitiator Type | Key Finding | Source |

|---|---|---|---|

| Mono-propenyl ether (POMB) | Sulfonium Salt | Achieved nearly quantitative reaction within 90 seconds with 1.5 mol% photoinitiator. | koreascience.kr |

| Di-propenyl ether (BPOB) | Sulfonium Salt | Exhibited a higher initial polymerization rate compared to the mono-propenyl ether monomer. | koreascience.kr |

| Various Propenyl Ethers | High-acidity sulfonium salts (DPSA, DPST) | Resulted in comparatively higher polymerization rates and conversion ratios. | koreascience.kr |

Development of Poly(this compound) and its Derivatives

The polymerization of this compound yields poly(this compound), a polymer that finds use in specialty materials, including coatings and adhesives. eurochemsupplies.com The development of materials derived from EPE often focuses on creating advanced polymers with tailored properties. This is frequently achieved through the synthesis of derivatives, primarily via copolymerization. acs.orgmarketreportanalytics.com

By copolymerizing EPE or monomers containing propenyl ether groups with other monomers, it is possible to create a wide variety of multifunctional polymers. acs.orgacs.org The properties of these copolymers can be precisely controlled by the selection of the comonomer. acs.org This strategy allows for the incorporation of the desirable features of poly(vinyl ethers), such as flexibility and adhesion, into other polymer systems, expanding the application range into high-performance sectors. marketreportanalytics.com

Structure-Property Relationships in Poly(Propenyl Ethers)

The physical and mechanical properties of polymers are intrinsically linked to their molecular structure. madisongroup.com Key factors influencing these properties include the chemical nature of the repeating units, chain flexibility, intermolecular forces, and the ability of chains to pack into ordered structures (crystallinity). madisongroup.comuomustansiriyah.edu.iq For poly(propenyl ethers), the ether linkage in the backbone provides a degree of flexibility, while the pendant alkyl groups influence chain packing and steric interactions. mdpi.com

General principles of structure-property relationships in polymers suggest that factors increasing chain rigidity, such as the presence of aromatic rings, or strong intermolecular forces, like hydrogen bonds, tend to increase the glass transition temperature (Tg) and mechanical strength. uomustansiriyah.edu.iqresearchgate.net Conversely, flexible linkages and bulky side groups that hinder efficient chain packing can lower these properties.

The table below summarizes the thermal and mechanical properties of poly(arylene ether nitrile) copolymers with varying content of propenyl side groups, as described in the research. researchgate.net

Table 1: Properties of Poly(arylene ether nitrile)s with Side Propenyl Groups This interactive table is based on data from a study on poly(arylene ether nitrile)s containing side propenyl groups derived from 2,2′-diallylbisphenol A (DBA). researchgate.net

| DBA Content (mol%) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Nitrogen) (°C) | 5% Weight Loss Temp. (Air) (°C) | Tensile Strength (MPa) |

| 10 | 207 | 511 | 471 | 105 |

| 20 | 194 | 458 | 443 | 92 |

| 30 | 182 | 435 | 416 | 85 |

| 40 | 169 | 423 | 402 | 79 |

Main Chain Modification of Poly(Propenyl Ethers) (e.g., Oxidation to Poly(Propenyl Esters))

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of the corresponding monomers. A significant main chain modification of poly(propenyl ethers) is their oxidation to poly(propenyl esters).

Researchers have developed a method for this transformation using a ruthenium-catalyzed C–H oxidation process. rsc.orgkisti.re.kr This technique successfully converts poly(vinyl ethers) into the corresponding poly(vinyl esters) under mild conditions. rsc.org Crucially, this method has been extended to create high molecular weight poly(propenyl ester) for the first time. rsc.orgkisti.re.kr The transformation is efficient and proceeds with minimal cleavage of the polymer chain, which is a common challenge in polymer modification reactions. rsc.org The resulting poly(propenyl esters) and other polymeric products are characterized using methods such as FT-IR spectroscopy, NMR spectroscopy, and gel permeation chromatography to confirm their structure and molecular weight. rsc.orgkisti.re.kr This oxidative process represents a key advancement, enabling the creation of novel polyester (B1180765) materials from polyether precursors. rsc.org

Application as Reactive Diluents and Cross-linking Agents in Polymer Systems

The propenyl group in this compound is a reactive chemical moiety, allowing it to function as both a reactive diluent and a cross-linking agent in various polymer systems.

Reactive Diluents

Reactive diluents are substances added to polymer resins, such as epoxy resins, to reduce their viscosity. zxchemuae.com High viscosity can make resins difficult to handle, mix with other components, and apply, particularly in applications like coatings, adhesives, and casting. google.comgoogle.com Unlike non-reactive diluents (e.g., solvents), which can evaporate and compromise the final properties, reactive diluents contain functional groups that allow them to co-react with the resin during the curing process. zxchemuae.commdpi.com By becoming chemically incorporated into the polymer network, they reduce viscosity for improved processing without significantly degrading the mechanical strength or thermal resistance of the final cured product. researchgate.net While glycidyl (B131873) ethers are common reactive diluents for epoxy systems, the reactive double bond in a propenyl ether can potentially participate in certain curing reactions, thereby integrating into the final polymer structure. google.comnagase.com

Cross-linking Agents

A cross-linking agent forms chemical bridges between polymer chains, creating a three-dimensional network structure. mdpi.com This process generally enhances a material's properties, including its thermal stability, chemical resistance, and mechanical strength. bohrium.com The double bond in the propenyl group is a suitable site for cross-linking reactions. researchgate.net

Research has shown that polymers containing propenyl side groups can be readily cross-linked through heat treatment. researchgate.net This thermal curing process leads to a profound change in material properties; for example, a soluble poly(arylene ether nitrile) film becomes insoluble after its propenyl groups are cross-linked. researchgate.net The formation of this network structure significantly increases the material's heat resistance and glass transition temperature. bohrium.com Other studies have utilized different reactive groups, such as furan (B31954) and maleimide, to create thermoreversible cross-links via Diels-Alder chemistry, demonstrating the versatility of using such functional groups to control polymer network formation. researchgate.netrsc.org The propenyl group serves a similar function as a latent reactive site that can be activated to create a more robust, high-performance polymer network.

Table 2: Functional Roles of this compound Derivatives in Polymer Systems This table summarizes the functions based on the reactive propenyl group.

| Function | Mechanism | Primary Effect on Uncured Resin | Effect on Cured Polymer |

| Reactive Diluent | Reduces intermolecular forces and chain entanglement prior to curing. The propenyl group co-reacts with the polymer matrix. | Lowers viscosity, improving handling and processability. researchgate.net | Becomes part of the polymer network, minimizing negative impacts on mechanical and thermal properties. google.com |

| Cross-linking Agent | The double bond of the propenyl group reacts to form covalent bonds between polymer chains, often activated by heat. researchgate.net | May slightly increase viscosity depending on concentration and initial interactions. | Increases thermal stability, solvent resistance, and mechanical strength by forming a rigid 3D network. bohrium.com |

Compound Index

V. Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Chemical Intermediates

Ethyl propenyl ether is widely recognized for its role as a versatile chemical intermediate in organic synthesis. camachem.comeurochemsupplies.com An intermediate is a molecule that is formed from the reactants and reacts further to give the desired products of a chemical reaction. The structure of this compound, featuring both an ether linkage and a reactive double bond, allows it to participate in a range of chemical reactions.

It is a key starting material for the synthesis of other organic compounds and is used as a reagent in the production of various auxiliaries, coatings, and plasticizers. camachem.comcamachem.com The ether can undergo several types of reactions, including polymerization, etherification, and addition reactions, which lead to the creation of a diverse array of more complex molecules. eurochemsupplies.com For instance, 1-ethoxy-1-propene, an isomer of this compound, can undergo condensation with acetals to yield α,β-unsaturated aldehydes. chemicalbook.com It is also employed in [4+2] and [2+2] cycloaddition reactions and for preparing allyl vinyl ethers through transvinylation. chemicalbook.com

The compound's versatility makes it a staple in laboratories and industrial settings for creating specialized chemicals. It serves as a modifier for materials like polystyrene and alkyd resins, demonstrating its broad applicability. camachem.comcamachem.com

Table 1: Reactions Involving this compound as an Intermediate

| Reaction Type | Reactant(s) | Product(s) | Application Area |

| Condensation | 1-Ethoxy-1-propene, Acetals | α,β-Unsaturated Aldehydes | Organic Synthesis |

| Cycloaddition | 1-Ethoxy-1-propene | Cyclic compounds | Organic Synthesis |

| Transvinylation | 1-Ethoxy-1-propene | Allyl vinyl ethers | Organic Synthesis |

| Polymerization | This compound | Poly(ethyl-1-propenyl ether) | Materials Science |

Synthesis of Complex Organic Molecules (e.g., α,β-Unsaturated Aldehydes)

The synthesis of complex organic molecules is a cornerstone of modern chemistry, and this compound plays a notable part in these processes. A key example is its utility in the synthesis of α,β-unsaturated aldehydes. These aldehydes are a class of organic compounds that are important building blocks for many other molecules used in fine organic synthesis, pharmaceuticals, and agriculture. nih.gov

One established method involves the reaction of 1-ethoxy-1-propene, which is commercially available as a mixture of (E) and (Z) isomers, with acetals. chemicalbook.com This condensation reaction provides a direct route to α,β-unsaturated aldehydes. chemicalbook.com While various methods exist for synthesizing these aldehydes, such as the Knoevenagel condensation or Wittig-type reactions, the use of vinyl ethers like this compound offers a specific pathway. researchgate.netnih.gov For example, a boronic acid-catalyzed condensation of ketene (B1206846) dialkyl acetals with aldehydes has been developed to produce α,β-unsaturated esters, which are structurally related to the target aldehydes. nih.gov The principles of these reactions, which involve the careful formation of carbon-carbon bonds, highlight the type of transformations where this compound derivatives are valuable.

Table 2: Selected Methods for α,β-Unsaturated Aldehyde Synthesis

| Method | Key Reagents | Catalyst/Conditions | Key Feature |

| Condensation | 1-Ethoxy-1-propene, Acetals | Not specified | Direct synthesis route |

| Knoevenagel-Doebner | Aldehydes, Malonic acid half thioesters | Benzylammonium trifluoroacetate | Decarboxylative condensation |

| Wittig Reaction | Aldehydes, Phosphorus ylides | Not specified | Widely used for C-C bond formation |

| Aldol Condensation | Aldehydes, Ketones | Base or Acid | Forms β-hydroxy carbonyls, then dehydrates |

Contributions to Specialty Materials (e.g., Coatings, Adhesives, UV-Cured Systems)

Beyond its role in synthesis, this compound is a critical component in the formulation of various specialty materials. Its ability to polymerize is a key attribute, leading to the formation of poly(ethyl-1-propenyl ether). eurochemsupplies.com This polymer finds extensive use in products such as coatings, lacquers, varnishes, sealants, and surgical adhesives. camachem.comcamachem.comcamachem.com

In the realm of advanced materials, propenyl ethers have been investigated as effective modifiers for UV-cured epoxy coatings. vot.pl Ultraviolet (UV) curing is a process where high-intensity ultraviolet light is used to initiate a photochemical reaction that generates a crosslinked polymer network. mdpi.com This technology is valued for its rapid curing times and low emission of volatile organic compounds (VOCs). mdpi.com

Research has shown that incorporating 1-propenyl ethers of butanediol (B1596017) into epoxy resin formulations can improve the flexibility of the resulting UV-cured polymer films. vot.pl These ethers act as reactive diluents, and their presence can enhance the properties of the final coating. vot.plresearchgate.net The coatings produced are often colorless, transparent, insoluble in common organic solvents, and exhibit good adhesion to various substrates like glass, wood, and metal. vot.pl The use of vinyl ethers, a class to which this compound belongs, is particularly attractive for applications requiring low viscosity, such as in UV-ink jet inks. radtech.org Furthermore, this compound is used as a plasticizer and as a modifier for alkyd and polystyrene resins, showcasing its broad impact on material properties. camachem.com

Table 3: Applications of this compound in Materials Science

| Application | Material Type | Function of this compound | Key Benefits |

| Coatings | Polymer-based | Monomer for polymer synthesis | Provides protection, adhesion, hardness |

| Adhesives | Surgical, General | Monomer for polymer synthesis | Strong bonding properties |

| Sealants | Polymer-based | Monomer for polymer synthesis | Creates effective seals |

| UV-Cured Systems | Epoxy coatings | Reactive modifier/diluent | Improves flexibility, fast curing |

| Plastics | Nitrocellulose, Polystyrene | Plasticizer, Resin modifier | Modifies material properties |

Vi. Theoretical and Computational Chemistry Approaches to Ethyl Propenyl Ether Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of ethyl propenyl ether, which in turn dictate its stability, reactivity, and spectroscopic signatures. These first-principles calculations solve the Schrödinger equation for the molecule, providing a detailed picture of its properties without empirical data. ornl.gov

Researchers utilize a variety of ab initio and semi-empirical methods to model the molecule. These computations are crucial for:

Geometric Parameters and Conformational Isomers: Determining the most stable three-dimensional arrangements of the atoms. This compound exists as cis (Z) and trans (E) isomers due to the double bond, and each of these can have multiple rotational conformers around the C-O single bonds. Computational methods can identify the global minimum energy structure by exploring this complex conformational landscape.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies, and the dipole moment. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they reveal the molecule's susceptibility to electrophilic and nucleophilic attack, respectively.

Energetics: Accurately predicting thermodynamic properties such as the heat of formation and bond dissociation energies. This data is vital for assessing the feasibility and energy changes of chemical reactions involving this compound. For example, computational studies on the related propylene (B89431) glycol ethyl ether have been used to investigate the thermodynamics of its dissociation. ekb.egresearchgate.net

The National Institute of Standards and Technology (NIST) provides publicly available gas-phase ion energetics data for ethyl-1-propenyl ether, which serves as a valuable experimental benchmark for theoretical calculations. nist.govnist.gov

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry is a powerful tool for mapping the potential energy surfaces of reactions involving this compound. This involves identifying all stationary points, including reactants, products, intermediates, and, most importantly, transition states, to construct a detailed step-by-step reaction mechanism.

For instance, in studying the unimolecular and bimolecular dissociation of related ethers, computational methods have been used to investigate numerous reaction pathways. ekb.egresearchgate.net This type of analysis includes:

Locating Transition States: A transition state represents the highest energy point along a reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. Its geometry and energy are paramount for determining the reaction rate.

Reaction Coordinate Following: Algorithms can trace the path of minimum energy from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.

Vibrational Analysis: The calculation of vibrational frequencies is used to characterize stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies. In contrast, a transition state is confirmed by the presence of exactly one imaginary frequency, the motion of which corresponds to the atomic displacements that transform reactants into products.

Mechanistic Modeling of Reaction Kinetics and Selectivity (e.g., Stereoselectivity)

Beyond simply mapping reaction pathways, computational chemistry enables the quantitative modeling of reaction kinetics and the prediction of product selectivity.

By applying Transition State Theory (TST), the activation energy—the energy difference between the reactants and the transition state—can be calculated and used to estimate the reaction rate constant. For example, in a study on propylene glycol ethyl ether, the activation barriers for various dissociation pathways were calculated to determine the most favorable routes. ekb.egresearchgate.net The pathway leading to ethanol (B145695) and acetone (B3395972) was identified as a key route with a specific activation barrier. ekb.egresearchgate.net

These kinetic models can be further refined by accounting for quantum mechanical tunneling and the influence of solvents, thereby providing a more accurate comparison with real-world experimental conditions.

A critical application of mechanistic modeling is the prediction of selectivity, especially stereoselectivity. When a reaction can form multiple stereoisomers, computational methods can determine the likely major product by comparing the activation energies of the different transition states. The pathway with the lower energy barrier will be kinetically favored. For example, in an addition reaction to the carbon-carbon double bond of this compound, the relative energies of the transition states leading to different stereoisomeric products can be calculated to predict the stereochemical outcome.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a leading computational method for studying molecular systems like this compound, offering a good compromise between accuracy and computational expense. ornl.gov DFT methods calculate the system's properties based on its electron density.

DFT is widely applied to all the previously mentioned areas of study. In a theoretical investigation of the dissociation of propylene glycol ethyl ether, the B3LYP functional with a 6-31G(d) basis set was used to optimize the geometries of all reactants, products, and transition states. ekb.egresearchgate.net The potential energy surface was further studied using other functionals like APFD and ωB97XD to ensure the reliability of the results. ekb.egresearchgate.net

Specific applications of DFT for this compound systems include:

Structural and Conformational Analysis: Accurately predicting bond lengths, bond angles, and the relative energies of the cis and trans isomers.

Spectroscopic Properties: Simulating infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra to aid in the interpretation of experimental data.

Reactivity Descriptors: Calculating indices such as the Fukui function to identify the most reactive sites within the molecule for various types of chemical attack.

The following table provides a representative comparison of properties for an isomer of this compound, illustrating the typical agreement between DFT calculations and experimental values.

| Property | Method | Value |

| Molar Mass | - | 86.13 g/mol fishersci.ca |

| Boiling Point | - | 64-66 °C sigmaaldrich.com |

| Density | - | 0.763 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | Experimental (20 °C, 589 nm) | 1.3940 to 1.4000 thermofisher.com |

| Flash Point | Experimental (closed cup) | -20 °C sigmaaldrich.com |

| Activation Energy (Ethanol + Acetone formation from PGEE) | DFT (APFD/6-31G(d)) | 279 kJ mol⁻¹ ekb.egresearchgate.net |

| Activation Energy (H₂ + Butanal formation from PGEE + 1-Butanol) | DFT (ωB97XD/6-31G(d)) | 225 kJ mol⁻¹ ekb.egresearchgate.net |

Vii. Advanced Analytical Methodologies for Characterization and Elucidation

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of ethyl propenyl ether, offering insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the structure of this compound and differentiating between its geometric isomers.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. Protons on carbons adjacent to the ether oxygen are characteristically shifted downfield, typically appearing in the 3.4 to 4.5 δ range. libretexts.orgpressbooks.pub For this compound, the ethoxy group protons (—O–CH₂–CH₃) and the propenyl group protons (—CH=CH–CH₃) exhibit distinct signals with specific chemical shifts and coupling patterns that allow for the assignment of the entire structure.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Similar to ¹H NMR, ether carbon atoms experience a downfield shift, generally absorbing in the 50 to 80 δ range. libretexts.orgpressbooks.pub The spectrum for this compound shows five distinct signals corresponding to the five carbon atoms in the molecule, with the vinylic carbons and the carbon atom bonded to the oxygen appearing at lower fields. nih.govnih.gov

| Technique | Nucleus | Typical Chemical Shift (δ) Range | Assignment |

|---|---|---|---|

| NMR | ¹H | 3.4 - 4.5 ppm | -O-CH₂-CH₃ |

| ¹³C | 50 - 80 ppm | -O-CH₂-CH₃ | |

| 100 - 150 ppm | -CH=CH-CH₃ |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. For ethers, the most characteristic absorption is the C–O single-bond stretching vibration, which appears in the fingerprint region of the spectrum. libretexts.orgpressbooks.pub In the case of this compound, this strong absorption is typically observed between 1050 and 1150 cm⁻¹. libretexts.org Additional significant peaks include those corresponding to C=C stretching from the propenyl group (around 1650-1670 cm⁻¹) and C-H stretching from the alkyl and vinylic groups (around 2850-3100 cm⁻¹). nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl & Vinylic) | 2850 - 3100 | Medium-Strong |

| C=C Stretch (Vinylic) | 1650 - 1670 | Medium |

| C-O Stretch (Ether) | 1050 - 1150 | Strong |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₅H₁₀O), the molecular weight is 86.13 g/mol . nist.gov The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 86.

The fragmentation pattern is characteristic of ethers, which tend to cleave at the C-C bond adjacent to the oxygen atom (alpha-cleavage). libretexts.org Common fragmentation pathways for this compound can lead to the formation of various charged fragments. The base peak in the spectrum is often a result of a stable carbocation formation. nist.govlibretexts.org

| m/z | Possible Fragment Ion | Significance |

|---|---|---|

| 86 | [C₅H₁₀O]⁺ | Molecular Ion (M⁺) |

| 71 | [M - CH₃]⁺ | Loss of a methyl radical |

| 57 | [M - C₂H₅]⁺ or [C₃H₅O]⁺ | Loss of an ethyl radical or α-cleavage |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Propyl cation or further fragmentation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, analyzing its purity, and characterizing its polymers.

Gas Chromatography (GC) is an ideal technique for the separation and analysis of volatile compounds like this compound. It allows for the effective separation of the cis and trans isomers and quantification of their relative amounts in a mixture. restek.comscielo.br When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components based on their mass spectra. nih.gov

The retention of this compound is often characterized by its Kovats retention index (RI), which standardizes retention times relative to n-alkanes. For propenyl ethyl ether on a semi-standard non-polar column, a Kovats retention index of 706 has been reported. nih.gov

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Capillary, Non-polar (e.g., VF-5MS) nist.gov |

| Carrier Gas | Helium (He) or Hydrogen (H₂) scielo.brnist.gov |

| Injector Temperature | ~250 °C scielo.br |

| Oven Program | Temperature ramp (e.g., 40 °C to 220 °C) scielo.br |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Should this compound be polymerized to form poly(this compound), Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), would be the primary technique for characterizing the resulting polymer's molecular weight distribution. wikipedia.org GPC separates molecules based on their hydrodynamic volume in solution. wikipedia.orgwarwick.ac.uk Larger polymer chains are excluded from the pores of the column's stationary phase and elute first, while smaller chains penetrate the pores to varying degrees and elute later.

The analysis provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. wikipedia.org The choice of solvent (eluent) and column type is critical and depends on the solubility and properties of the specific polymer being analyzed. windows.net

| Parameter | Description |

|---|---|

| Instrumentation | Pump, Injector, Column Set, Detector (e.g., Refractive Index, Light Scattering) wikipedia.org |

| Columns | Packed with porous gel beads (e.g., cross-linked polystyrene) of a specific pore size range wikipedia.orgwindows.net |

| Eluent (Mobile Phase) | A solvent in which the polymer dissolves completely (e.g., Tetrahydrofuran, Toluene) |

| Calibration | Performed using polymer standards of known molecular weight (e.g., Polystyrene) wikipedia.org |

| Data Obtained | Mn, Mw, Mz, PDI, Molecular Weight Distribution Plot |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Polystyrene |

| Tetrahydrofuran |

| Toluene |

| Helium |

| Hydrogen |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC))

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as glass transitions, melting points, and crystallization events.

While specific DSC data for this compound as a monomer is not extensively documented in publicly available literature, the thermal behavior of its polymeric form, poly(vinyl ethyl ether), and other analogous vinyl polymers provides valuable insights into the types of thermal events that could be observed. For instance, studies on poly(vinyl ethers) often focus on determining their glass transition temperature (Tg), which is a critical parameter defining the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.netspringerprofessional.de

The thermal properties of polymers derived from vinyl ethers are significantly influenced by the nature of the side groups. springerprofessional.deresearchgate.netresearchgate.net DSC analysis of these polymers reveals transitions that are characteristic of their molecular structure and intermolecular forces.

To illustrate the type of data obtained from a DSC experiment, the table below presents hypothetical thermal transition data for a generic poly(vinyl ether), which could be analogous to what might be observed for polymerized this compound.

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (Tg) | -30 | N/A | N/A |

| Crystallization (Tc) | 25 | 35 | -40 |

| Melting (Tm) | 80 | 95 | 50 |

This is a hypothetical data table for illustrative purposes.

In a typical DSC thermogram for a semi-crystalline polymer, an initial baseline shift indicates the glass transition. As the temperature increases, an exothermic peak may appear, corresponding to crystallization, followed by an endothermic peak representing the melting of the crystalline domains. The precise temperatures and enthalpies of these transitions are crucial for understanding the material's properties and processing behavior.

Sample Preparation and Derivatization Strategies for Analysis

The accurate analysis of this compound, particularly at trace levels in complex matrices, often requires meticulous sample preparation and, in some cases, chemical derivatization to enhance its detectability and chromatographic performance.

Sample Preparation for Volatile Organic Compounds (VOCs)

As a volatile organic compound, standard sample preparation techniques for VOC analysis are applicable to this compound. epa.govacs.orgiltusa.comclu-in.orgthermofisher.com The choice of method depends on the sample matrix (e.g., air, water, soil, or a solid material). Common strategies include:

Static Headspace Analysis: In this technique, the sample is placed in a sealed vial and heated to allow volatile compounds like this compound to partition into the gas phase (headspace). A portion of the headspace gas is then injected into a gas chromatograph (GC). thermofisher.com

Purge-and-Trap (Dynamic Headspace): This is a more sensitive method where an inert gas is bubbled through the sample, stripping the volatile analytes. These are then collected on an adsorbent trap. The trap is subsequently heated to desorb the analytes into the GC system. epa.govthermofisher.com

Solvent Extraction: For solid or semi-solid matrices, extraction with a suitable organic solvent can be employed to dissolve the this compound. The resulting extract can then be directly analyzed or further concentrated. acs.orgclu-in.org

Derivatization Strategies

Derivatization involves chemically modifying the analyte to create a new compound with improved analytical properties, such as increased volatility, thermal stability, or detector response. gcms.czsigmaaldrich.comlibretexts.orgcolostate.eduresearchgate.net For this compound, derivatization would primarily target the reactive double bond of the propenyl group.

Bromination: The addition of bromine (Br₂) across the double bond is a classic reaction for alkenes. nih.govacs.orgacs.orgmasterorganicchemistry.commasterorganicchemistry.com This reaction converts the this compound into a di-bromo derivative. This derivative would have a significantly higher molecular weight and a different retention time in gas chromatography, which can be advantageous for separating it from interfering compounds. The presence of two bromine atoms also provides a distinct isotopic pattern in mass spectrometry, aiding in identification.

An illustrative reaction scheme is as follows: CH₃CH=CHOC₂H₅ + Br₂ → CH₃CH(Br)CH(Br)OC₂H₅

Epoxidation: The double bond can be converted to an epoxide ring using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). acs.orgaceorganicchem.comvisualizeorgchem.comchemistrysteps.comlibretexts.org The resulting epoxide is a more polar and typically less volatile compound. This change in polarity can be exploited in chromatographic separations.

An illustrative reaction scheme is as follows: CH₃CH=CHOC₂H₅ + RCO₃H → CH₃CH(O)CHOC₂H₅ + RCO₂H

Ix. Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Synthesis

The development of efficient, selective, and sustainable catalysts is a cornerstone of modern chemical synthesis. For ethyl propenyl ether and other vinyl ethers, research is moving beyond traditional methods toward innovative catalytic systems that offer milder reaction conditions, higher yields, and improved environmental profiles.

Recent advancements include the use of organocatalysts and photocatalysts as viable alternatives to conventional metal-based Lewis acids, which can leave metal residues in the final products. acs.orgacs.org For instance, acridinium (B8443388) salts have been employed as photocatalysts that, upon irradiation with visible light, facilitate the controlled polymerization of various vinyl ethers, including ethyl vinyl ether (EVE). acs.org Another approach involves electro-controlled cationic polymerization using organocatalysts like 2,3-dichloro-5,6-dicyanoquinone (DDQ). acs.org

Enzyme-based catalysis represents a significant leap forward in green synthesis. nih.govrsc.org Immobilized lipase (B570770) B from Candida antarctica (CalB) has proven to be a highly efficient catalyst for synthesizing vinyl ether esters directly from hydroxyl-functional vinyl ethers and carboxylic acids. nih.govrsc.orgresearchgate.netrsc.org This enzymatic process is notable for its high conversion rates (often exceeding 90% in under an hour), mild temperature range (22–90 °C), and the avoidance of harsh chemicals and complex purification steps. nih.govresearchgate.netrsc.org The catalyst's kinetic preference for esterification over unwanted side reactions is a key advantage, making it a more sustainable option than using carboxylic acid derivatives like acid chlorides. nih.govrsc.org

Solid base catalysts are also being explored for the sustainable production of vinyl ethers from biomass-derived feedstocks. rsc.org For example, a co-precipitated CaO–MgO catalyst has demonstrated high efficiency and stability in synthesizing vinyl methyl ether from ethylene (B1197577) glycol dimethyl ether, a biomass derivative. rsc.org Furthermore, air-stable palladium complexes have been successfully used to catalyze the transetherification reaction between ethyl vinyl ether and various alcohols, providing a single-step route to a diverse range of functionalized vinyl ethers. academie-sciences.fr

| Catalytic System | Reaction Type | Key Advantages | Relevant Compounds | Reference |

|---|---|---|---|---|

| Immobilized Candida antarctica lipase B (CalB) | Enzymatic Esterification | High conversion (>90%), mild conditions, one-pot synthesis, sustainable | Vinyl ether esters, Hydroxyl-functional vinyl ethers | nih.gov, researchgate.net, rsc.org, rsc.org |

| Acridinium Salts | Photocatalytic Cationic RAFT Polymerization | Metal-free, temporal control using light, operates at room temperature | Ethyl vinyl ether (EVE), Isobutyl vinyl ether (iBVE) | acs.org |

| Palladium (II) Complexes | Transetherification | Air-stable catalyst, single-step synthesis, good yields (up to 75%) | Ethyl vinyl ether (EVE), Functionalized vinyl ethers | academie-sciences.fr |

| CaO–MgO Solid Base | Methanol Elimination | Operates at atmospheric pressure, uses biomass-derived feedstock | Vinyl methyl ether (VME), Ethylene glycol dimethyl ether | rsc.org |

| KOH/DMSO Superbase | Vinylation | Safer alternative to acetylene (B1199291) gas, good yields | Various vinyl ethers, Calcium carbide | rsc.org |

Design and Synthesis of Advanced Functionalized Monomers

The versatility of the vinyl ether group allows for the design and synthesis of advanced monomers with specific functionalities, which can then be incorporated into polymers to achieve desired properties. researchgate.net This "functional monomer design" is a key trend for creating next-generation materials. nih.govrsc.orgillinois.edu

A prominent strategy involves the synthesis of bifunctional monomers. For example, enzymatically catalyzed reactions between hydroxyl-functional vinyl ethers and functional carboxylic acids yield vinyl ether esters. nih.govrsc.orgresearchgate.net This method allows for the direct incorporation of a wide array of chemical groups, enabling the synthesis of monomers for photo-curable thermoset resins. nih.govresearchgate.net Another innovative approach is the enzymatic synthesis of a monomer containing both a vinyl ether and a cyclic disulfide moiety. nih.gov This unique structure allows for orthogonal polymerization; the vinyl ether group can undergo cationic polymerization, while the disulfide can react via a radical pathway, leading to complex polymer architectures. nih.gov

Transetherification catalyzed by palladium complexes is another powerful tool for creating novel monomers. academie-sciences.fr This method has been used to synthesize a series of new vinyl ethers from ethyl vinyl ether, incorporating diverse functional groups such as halogenomethyl, amino, carbonate, and oligo(ethylene oxide) side-chains. academie-sciences.fr Such functional groups can impart specific properties to the resulting polymers, opening up a wide range of potential applications. academie-sciences.fr The ability to create bifunctional monomers, such as hydroxyalkyl 1-propenyl ethers, is particularly attractive as the hydroxyl group can participate in subsequent reactions or influence the polymerization process itself. researchgate.net

| Functional Group/Monomer Type | Synthetic Strategy | Potential Application/Property | Reference |

|---|---|---|---|

| Vinyl Ether Esters | Enzymatic catalysis with functional carboxylic acids | Photo-curable thermoset resins, tailored polymer architectures | nih.gov, researchgate.net, rsc.org |

| Vinyl Ether-Disulfide Monomer | Enzyme catalysis | Orthogonal polymerization (cationic and radical), post-functionalizable networks | nih.gov |

| Oligo(ethylene oxide) side-chains | Palladium-catalyzed transetherification | Modifying hydrophilicity, potential for biomedical applications | academie-sciences.fr |

| Hydroxyalkyl 1-propenyl ethers | Various synthetic protocols | Chain transfer agents, synthesis of hybrid systems | researchgate.net |

Mechanistic Insights into Complex Reaction Networks

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and controlling polymer structures. Research into the complex reaction networks involving this compound and its analogs focuses on elucidating polymerization pathways, identifying intermediate species, and minimizing side reactions. researchgate.net

The cationic polymerization of vinyl ethers has been a major area of study. acs.orgacs.org Recent developments in cationic reversible addition-fragmentation chain transfer (RAFT) polymerization have provided greater control over the process. acs.orgacs.org The use of external stimuli, such as light or electrical potential, allows for the activation and regulation of polymerization, even enabling the combination of different polymerization mechanisms within a single reaction vessel. acs.orgacs.org For example, understanding how a photocatalyst initiates a carbocation allows for precise control over the start and stop of the polymerization process simply by turning a light source on or off. acs.org

Mechanistic studies also shed light on how to avoid undesirable side reactions. In the synthesis of vinyl ether esters, for instance, the vinyl ether moiety is susceptible to acid-catalyzed hydrolysis or premature polymerization. nih.govrsc.org Enzyme catalysis circumvents this issue because the esterification reaction is kinetically favored, rapidly reducing the concentration of the acidic component and preventing degradation of the acid-labile vinyl ether. nih.gov

Researchers are also investigating tandem reactions, where multiple bond-forming events occur sequentially in a single operation. One such process involves a tandem Friedel-Crafts and C-H/C-O coupling reaction between dialkylanilines and vinyl ethers, catalyzed by tris(pentafluorophenyl) borane. researchgate.net Elucidating the catalytic cycle for such complex transformations is key to expanding their synthetic utility. researchgate.net Additionally, the rearrangement of allyl groups into more stable propenyl groups during polymerization is another important mechanistic feature that influences the final polymer structure. researchgate.net

Development of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding research in the synthesis and application of this compound. mdpi.comrasayanjournal.co.inresearchgate.net The goal is to develop processes that are more environmentally friendly by reducing waste, minimizing energy consumption, and using renewable resources. patsnap.com

Biocatalysis is at the forefront of this trend. The use of immobilized enzymes, such as CalB, for the synthesis of vinyl ether esters is a prime example of a green approach. nih.govrsc.orgresearchgate.net These reactions can often be performed in one pot, without solvent or with minimal amounts of benign solvents, and under mild conditions, which significantly reduces the process's environmental footprint. nih.govrsc.orgresearchgate.netrsc.org

The choice of starting materials is another critical aspect of green chemistry. A sustainable route to vinyl methyl ether has been developed using biomass-derived ethylene glycol dimethyl ether as a feedstock. rsc.org Similarly, the use of readily available and safer reagents, such as calcium carbide in a KOH/DMSO system as a substitute for hazardous acetylene gas in vinylation reactions, represents a significant improvement in process safety and sustainability. rsc.orgnih.gov These methods avoid the high pressures and caustic bases often required in traditional vinylation processes. rsc.org

| Green Approach | Traditional Method | Key Sustainability Benefits | Reference |

|---|---|---|---|